2,5-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide
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Overview
Description
2,5-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide is a chemical compound with a complex molecular structure It is characterized by the presence of dichloro, cyano, and methylsulfanyl groups attached to a benzenecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like 2,5-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the requirements of the production facility.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
2,5-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(3-cyano-4-(methylthio)phenyl)benzamide
- 2,5-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzamide
Uniqueness
2,5-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
2,5-dichloro-N-(3-cyano-4-methylsulfanylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-21-14-5-3-11(6-9(14)8-18)19-15(20)12-7-10(16)2-4-13(12)17/h2-7H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNIGXVONNSCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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